1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one
Description
1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring an amino group (-NH₂) at the 2-position, a mercapto (-SH) group at the 3-position of the phenyl ring, and a chlorinated propanone moiety.
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(2-amino-3-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2 |
InChI Key |
QZIVSWLKXKPOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)N)C(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Substitution (Cl vs. Br, I, F)
Replacing the chlorine atom with other halogens alters steric and electronic properties:
| Compound | Halogen | Key Differences | Biological Impact |
|---|---|---|---|
| 1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one | Br | Larger atomic radius, increased lipophilicity | Enhanced membrane permeability but reduced specificity in enzyme binding |
| 1-(2-Amino-3-mercaptophenyl)-3-fluoropropan-1-one | F | High electronegativity, strong electron-withdrawing effect | Improved metabolic stability and altered hydrogen-bonding interactions |
Example : Bromine substitution in analogs like 1-(4-bromophenyl)-3-chloropropan-1-one () resulted in 48–49% yield in Suzuki coupling reactions, highlighting its utility in synthetic pathways. However, chlorine-containing derivatives often exhibit better balance between reactivity and stability in biological assays .
Substituent Position Variations
The position of the mercapto (-SH) and amino (-NH₂) groups critically affects molecular interactions:
| Compound | Substituent Positions | Key Differences |
|---|---|---|
| 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-1-one | -SH at 4-position | Reduced steric hindrance near the amino group, altering enzyme-binding affinity |
| 1-(3-Amino-5-mercaptophenyl)-3-chloropropan-1-one | -NH₂ at 3-position | Shifted electronic distribution, affecting nucleophilic reactivity |
Biological Impact: In enzymatic assays, compounds with a 3-mercapto group (e.g., the target compound) showed ≥25% inhibition of Leishmania infantum Trypanothione Reductase (LiTR) at 100 μM, whereas positional isomers like 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one demonstrated variable activity due to altered active-site interactions .
Functional Group Additions or Modifications
Incorporation of groups like trifluoromethylthio (-SCF₃) or chloromethyl (-CH₂Cl) introduces unique properties:
| Compound | Functional Group | Key Properties |
|---|---|---|
| 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one | -SCF₃ | Enhanced binding affinity via hydrophobic and electron-withdrawing effects |
| 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one | -CH₂Cl | Increased electrophilicity, enabling covalent bond formation with biomolecules |
Example: The trifluoromethylthio group in 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one enhances specificity for enzyme targets like oxidoreductases, whereas chloromethyl derivatives are more reactive in alkylation reactions .
Data Tables
Table 1: Comparative Enzymatic Inhibition of Selected Analogs
| Compound | LiTR Inhibition (%) at 100 μM | Key Structural Feature |
|---|---|---|
| 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-1-one | ≥25 | 3-SH, 2-NH₂, 3-Cl-propanone |
| 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one | Not tested | Difluoromethyl group |
| 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one | Variable | 4-SH, ketone at C2 |
Data adapted from in vitro assays ().
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